Benzyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
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Overview
Description
Benzyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a nitrophenyl group, and a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of benzyl acetoacetate with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration, washed, and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the 3-oxobutanoate moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of the nitrophenyl group: Benzyl 2-[(3-aminophenyl)methylidene]-3-oxobutanoate.
Reduction of the carbonyl group: Benzyl 2-[(3-nitrophenyl)methylidene]-3-hydroxybutanoate.
Substitution of the benzyl group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Benzyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The benzyl and 3-oxobutanoate moieties may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
- Benzyl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate
- Benzyl 2-[(3-nitrophenyl)methylidene]-3-hydroxybutanoate
Uniqueness
Benzyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of the benzyl group and the 3-oxobutanoate moiety also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61312-39-8 |
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Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
benzyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C18H15NO5/c1-13(20)17(11-15-8-5-9-16(10-15)19(22)23)18(21)24-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 |
InChI Key |
SBOROSHFVLIQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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